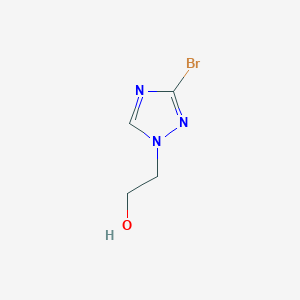
4-Carboxy-1-(3-methylbenzyl)pyridinium chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gas Chromatographic Separation
- Application: 4-Carboxy-1-(3-methylbenzyl)pyridinium chloride has been used in a metal-organic framework for the separation of alcohols and water. This substance, due to its positive pyridinium segments, shows a high affinity for basic molecules like methanol, ethanol, and water vapor. Such properties enhance the efficiency of ethanol-water separation in gas chromatography (Zhang et al., 2017).
Photochromic Material Synthesis
- Application: The compound has been integrated into macrocyclic hosts cucurbit[n]uril to create a new type of photochromic material. This application exploits its potential in photochemical reactions, making it useful in the development of materials with light-responsive properties (Wang et al., 2021).
Drug Delivery Systems
- Application: Ionic liquid monomers related to this compound were synthesized and used to create pH-sensitive positive charge nanocomposites, aimed for use in drug delivery systems. This showcases the compound's potential in pharmaceutical applications, particularly in targeted and controlled drug release (Mahkam et al., 2015).
Fluorescence Switching and CO2 Adsorption
- Application: A porous metal–organic complex involving this compound has been shown to exhibit fluorescence switching from non-luminescent to strong yellow luminescence emission upon UV-light irradiation. Additionally, this transformation also significantly impacts its CO2 adsorption behavior, suggesting its potential in environmental applications (Cai et al., 2015).
Chemosensor for Pb2+ and Fe3+ Ions
- Application: Lanthanide metal–organic frameworks involving this compound have been used as chemosensors for detecting Pb2+ and Fe3+ ions. These frameworks exhibit dual-functional detection capabilities, making them useful in monitoring and environmental sensing applications (Wang et al., 2016).
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]pyridin-1-ium-4-carboxylic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17;/h2-9H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXYKSDPMXEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2=CC=C(C=C2)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B1406713.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1406715.png)
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)

![1-Isopropyl-3-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-5'-ylmethyl]urea](/img/structure/B1406721.png)




![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B1406730.png)
![(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406731.png)
